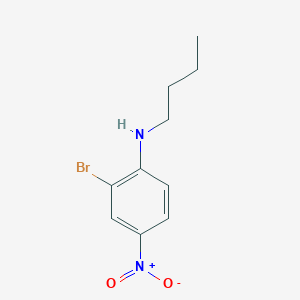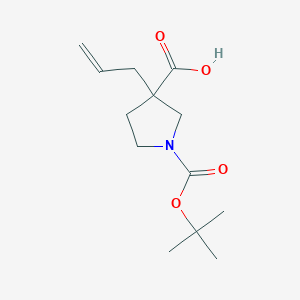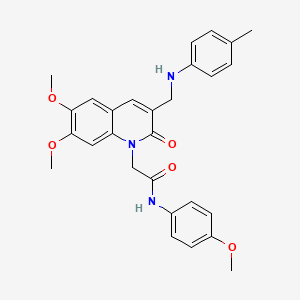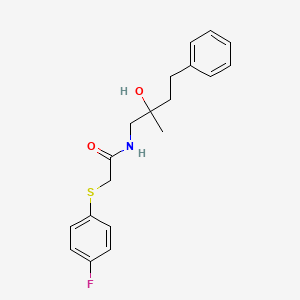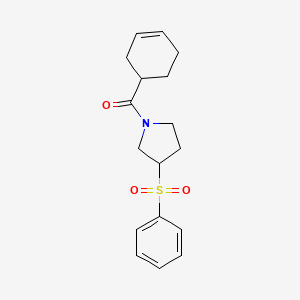
4-iodo-N-(4-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(4-iodophenyl)benzamide, also known as IODO-PAQ, is a chemical compound used in scientific research. It is a member of the class of compounds known as arylamides and has been synthesized for its potential use in various fields of research.
Wissenschaftliche Forschungsanwendungen
Radiolabelling and Imaging
4-Iodo-N-(4-iodophenyl)benzamide and its analogues have been utilized in radiolabelling for imaging purposes. For instance, 4-Iodo- N -(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, has been synthesized and radiolabelled with Na123I and Na125I, proving useful in nuclear medicine and biology (Tsopelas, 1999).
Structural Studies
These compounds are also significant in structural chemistry. For instance, contrasting structures have been observed in isomeric pairs like 2-iodo-N-(2-nitrophenyl)benzamide, demonstrating diverse molecular interactions and framework structures (Wardell, Skakle, Low, & Glidewell, 2005).
Melanoma Imaging and Therapy
Another significant application is in the field of oncology, specifically for melanoma imaging. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high melanoma uptake, making them potential agents for melanoma imaging and therapy (Eisenhut et al., 2000).
Preparation for Electrophilic Radiofluorination
The preparation of (4-iodophenyl)aryliodonium salts, which are suitable precursors for electrophilic radiofluorination and other 4-iodophenylation reactions, is another vital application. These reactions have broader implications in organic synthesis and medicinal chemistry (Cardinale, Ermert, & Coenen, 2012).
Antipathogenic Activity
In the field of microbiology, new thiourea derivatives, including those with iodophenyl substituents, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structure Analysis
Studies on the crystal structure of 4-iodo-trans-cinnamic acid, an analogue, have provided insights into molecular interactions like hydrogen bonding and iodine interactions, which are crucial in crystallography and materials science (Goud, Pathaneni, & Desiraju, 1993).
Sigma Receptor Scintigraphy
Sigma receptor scintigraphy using iodobenzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, has been investigated for visualizing primary breast tumors, demonstrating potential in oncological diagnostics (Caveliers et al., 2002).
Eigenschaften
IUPAC Name |
4-iodo-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQQNBXQWHHTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

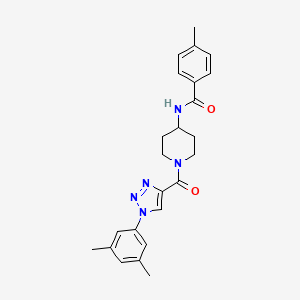


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
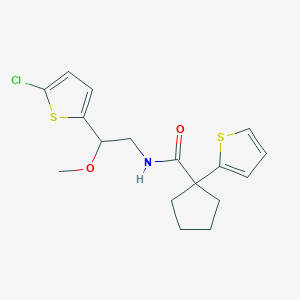
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)
